![molecular formula C21H20ClN3O2 B3441634 1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B3441634.png)
1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using a specific method.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine is not fully understood. However, it is believed to act by inhibiting the growth of bacterial and fungal cells by disrupting their cell wall synthesis. It also exhibits cytotoxic effects on tumor cells by inducing apoptosis. In the case of neurological disorders, it is believed to act by modulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It also exhibits cytotoxic effects on tumor cells and has been found to induce apoptosis in various cancer cell lines. In the case of neurological disorders, it has been found to modulate the levels of neurotransmitters in the brain, thereby improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine in lab experiments include its significant antibacterial, antifungal, and antitumor activities. It is also relatively easy to synthesize and has a high yield. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research related to 1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine. These include:
1. Further studies on the mechanism of action of the compound to better understand its effects on bacterial, fungal, and tumor cells.
2. Investigation of the compound's potential use in the treatment of other neurological disorders.
3. Development of more efficient synthesis methods to improve the yield and purity of the product.
4. Exploration of the compound's potential use in combination with other drugs to enhance its therapeutic effects.
5. Investigation of the compound's potential use as a pesticide or herbicide due to its antibacterial and antifungal activities.
Conclusion:
1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine is a piperazine derivative that has significant potential in various fields of scientific research. The compound exhibits significant antibacterial, antifungal, and antitumor activities and has been studied for its potential use in the treatment of neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine have been discussed in this paper. Further research in this area is required to fully understand the potential of this compound in various fields of scientific research.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-19(20(23-27-15)16-5-3-2-4-6-16)21(26)25-13-11-24(12-14-25)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNSJOHRAARHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

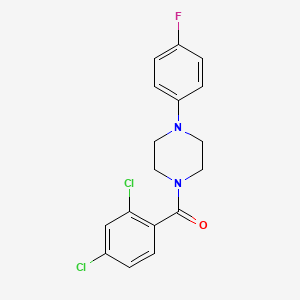

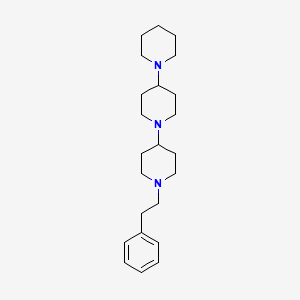
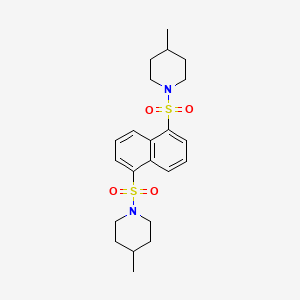
![1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441585.png)
![2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B3441594.png)
![3-chloro-N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3441598.png)
![2-(1-azepanylcarbonyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3441603.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3441617.png)

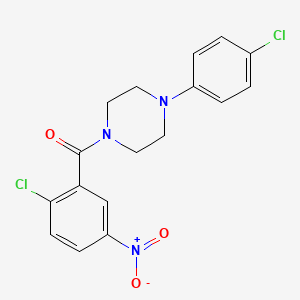
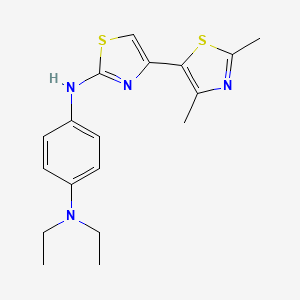
![N,N-diethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B3441650.png)
![3-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3441651.png)